Mivotilate mechanism of action in liver cells
Mivotilate mechanism of action in liver cells
An In-depth Technical Guide on the Core Mechanism of Action of Mivotilate (MIV-818) in Liver Cells
Disclaimer: The term "mivotilate" did not yield specific results in scientific literature. However, the context of the query strongly suggests an interest in MIV-818 , a liver-targeted prodrug of troxacitabine currently under investigation for the treatment of liver cancer. This document will focus on the mechanism of action and available data for MIV-818.
Introduction
MIV-818 is a novel, orally administered nucleotide prodrug designed for the targeted treatment of liver cancers, including hepatocellular carcinoma (HCC).[1][2][3] Its design aims to concentrate the cytotoxic effects within the liver, thereby minimizing systemic toxicity and offering a more favorable therapeutic window.[2][3] MIV-818 is a prodrug of troxacitabine, a dioxolane nucleoside analog that has demonstrated potent antitumor activity.[1][4] Clinical investigations are ongoing to evaluate the safety and efficacy of MIV-818, both as a monotherapy and in combination with other standard-of-care treatments for liver cancer.[5][6]
Core Mechanism of Action in Liver Cells
The mechanism of action of MIV-818 in liver cancer cells is a multi-step process that begins with its preferential activation in hepatocytes and culminates in tumor cell death.
Liver-Targeted Bioactivation
MIV-818 is engineered for selective activation within the liver.[7] As a nucleotide prodrug, it is designed to be efficiently taken up and metabolized by liver cells.[2] Inside the hepatocytes, MIV-818 undergoes enzymatic conversion to its active form, troxacitabine-triphosphate (TRX-TP).[1][3] This liver-centric activation is a key feature, intended to achieve high concentrations of the active cytotoxic agent directly at the tumor site while limiting exposure to other tissues.[2][3]
DNA Chain Termination and Damage
The active metabolite, TRX-TP, is a structural analog of natural deoxynucleotides. During DNA replication in rapidly dividing cancer cells, DNA polymerases incorporate TRX-TP into the growing DNA strand.[2] Troxacitabine possesses an unnatural L-configuration, which, upon incorporation, acts as a chain terminator, halting further DNA synthesis.[4][8] This disruption of DNA replication leads to the formation of DNA double-strand breaks.[2]
Induction of Cytotoxicity
The accumulation of DNA double-strand breaks triggers a cellular DNA damage response.[2] In cancer cells, this extensive and irreparable DNA damage ultimately leads to cytotoxicity and cell death.[2] Preclinical and clinical studies have confirmed this mechanism by observing significant DNA damage markers, such as the phosphorylation of histone H2AX (γH2AX), specifically in tumor tissue following MIV-818 treatment, with minimal to no damage detected in surrounding healthy liver tissue.[2][7][9]
Signaling Pathway and Molecular Interactions
The following diagram illustrates the proposed mechanism of action of MIV-818 from administration to the induction of cancer cell death.
Caption: Mechanism of action of MIV-818 in liver cancer cells.
Quantitative Preclinical Data
The following table summarizes key in vitro data for MIV-818 from a presented study.[1]
| Parameter | Cell Line | Value | Description |
| EC50 | Hep3B | 0.029 µM | Potency in inhibiting hepatocellular carcinoma cell line growth. |
| Metabolic Stability | Human Hepatocytes | >100 µL/min/10^6 cells | High rate of metabolism in liver cells, indicating efficient conversion to the active form. |
| Blood Stability | Rat Blood | Unstable | Demonstrates instability in blood, contributing to reduced systemic exposure. |
Experimental Protocols
Clinical Trial Protocol: Phase I/II Study of MIV-818 (NCT03781934)
This is an open-label, multicenter, dose-escalation, and expansion study designed to assess the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of MIV-818.[6]
-
Phase Ia (Completed): Intra-patient dose escalation of MIV-818 monotherapy to determine the safety and tolerability profile.[7]
-
Phase Ib: Inter-patient dose escalation (3+3 design) of MIV-818 monotherapy to establish the recommended Phase II dose. This phase also includes cohorts for MIV-818 in combination with lenvatinib or pembrolizumab.[5][6]
-
Phase IIa: Dose expansion to further evaluate the safety and efficacy of MIV-818 at the recommended dose.[6]
-
Patient Population: Adults with advanced, inoperable hepatocellular carcinoma, intrahepatic cholangiocarcinoma, or liver metastases from solid tumors who have progressed on standard therapies.[6][9]
-
Primary Outcome Measures: Safety and tolerability, incidence of dose-limiting toxicities.[9]
-
Secondary Outcome Measures: Overall response rate (RECIST v1.1), pharmacokinetics of MIV-818 and its metabolites.[2][9]
-
Exploratory Measures: Pharmacodynamic effects in on-treatment liver biopsies, including assessment of DNA damage.[2][9]
The following diagram outlines the workflow of this clinical trial.
Caption: Clinical trial workflow for the MIV-818 Phase I/II study.
Preclinical Pharmacodynamic Assessment
-
In Vivo Xenograft Models: Nude mice with subcutaneous Hep3B or Huh7 hepatocellular carcinoma xenografts were administered MIV-818 or troxacitabine.[3]
-
Metabolite Analysis: Liquid chromatography-mass spectrometry (LC-MS/MS) was used to quantify MIV-818 and its metabolites in tissue samples.[3]
-
Immunohistochemistry: Quantitative immuno-fluorescent histology was employed to assess pharmacodynamic markers in tumor tissue.[3]
Conclusion
MIV-818 represents a promising, liver-targeted therapeutic strategy for hepatocellular carcinoma and other liver-centric malignancies. Its mechanism of action, centered on selective intrahepatic activation to a DNA chain-terminating nucleotide, has been supported by both preclinical data and early-phase clinical trial results. The ongoing clinical development, particularly in combination with established anticancer agents, will be crucial in determining its ultimate role in the treatment of liver cancer.
References
- 1. medivir.com [medivir.com]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Troxacitabine | C8H11N3O4 | CID 454194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Medivir Presents Positive Data From the Completed Phase Ia Study With MIV-818 in Patients With Advanced Liver Cancer [prnewswire.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medivir.com [medivir.com]
